1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane
CAS No.:
Cat. No.: VC18163882
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane -](/images/structure/VC18163882.png)
Specification
Molecular Formula | C5H13NOS |
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Molecular Weight | 135.23 g/mol |
IUPAC Name | 2-(2-methoxyethylsulfanyl)ethanamine |
Standard InChI | InChI=1S/C5H13NOS/c1-7-3-5-8-4-2-6/h2-6H2,1H3 |
Standard InChI Key | YMWKGGLSUMXMFZ-UHFFFAOYSA-N |
Canonical SMILES | COCCSCCN |
Introduction
Chemical Identity and Structural Characteristics
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane, systematically named as 2-[(2-aminoethyl)sulfanyl]-1-methoxyethane, belongs to the class of thioether derivatives. Its molecular formula is C₅H₁₃NO₂S, with a molecular weight of 171.7 g/mol. The structure comprises a central ethane backbone substituted with a methoxy group (-OCH₃) at one terminal and a sulfanyl-linked 2-aminoethyl group (-S-CH₂CH₂NH₂) at the other (Fig. 1).
Key Structural Features:
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Methoxy Group: Enhances solubility in polar solvents and influences electronic properties.
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Sulfanyl Bridge: Provides nucleophilic reactivity, enabling participation in redox reactions and covalent bonding with biological targets.
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Aminoethyl Moiety: Confers basicity and facilitates hydrogen bonding, critical for interactions with enzymes or receptors.
The compound’s physicochemical properties, such as logD₇.₅ = 1.5 and aqueous solubility of 212 mg/L at pH 6.5, underscore its moderate lipophilicity and suitability for biological assays.
Synthesis and Industrial Production
The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane typically involves a nucleophilic substitution reaction between 2-methoxyethanol and 2-aminoethanethiol in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
Optimized Industrial Protocol:
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Reagent Mixing: Combine equimolar amounts of 2-methoxyethanol and 2-aminoethanethiol in a HCl-catalyzed aqueous medium.
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Reaction Conditions: Maintain temperatures at 50–60°C for 4–6 hours to achieve >80% yield.
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Purification: Isolate the product via vacuum distillation or recrystallization from ethanol/water mixtures.
Large-scale production emphasizes cost efficiency and purity, with manufacturers employing continuous distillation systems to remove byproducts like unreacted thiols or ethers.
Biological Activity and Mechanistic Insights
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane exhibits notable bioactivity, particularly as an enzyme inhibitor. Its mechanism involves competitive binding to enzyme active sites, disrupting substrate interactions and catalytic processes.
Enzyme Inhibition
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Target Enzymes: Serine proteases, acetyltransferases, and oxidoreductases.
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Binding Affinity: The sulfanyl group coordinates with metal ions in metalloenzymes, while the aminoethyl moiety forms hydrogen bonds with catalytic residues.
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Therapeutic Implications: Preliminary studies suggest potential in treating inflammatory disorders (via COX-2 inhibition) and infectious diseases (through bacterial protease blockade).
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MIC) ranging from 8–32 µg/mL.
Applications in Research and Industry
Medicinal Chemistry
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Drug Precursor: Serves as a building block for synthesizing thioether-containing pharmaceuticals, such as antivirals and kinase inhibitors.
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Prodrug Design: The amino group facilitates conjugation with carboxylic acid-containing drugs, enhancing bioavailability.
Material Science
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Polymer Modification: Incorporated into epoxy resins to improve thermal stability and adhesion properties.
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Ligand Synthesis: Utilized in coordinating metal catalysts for asymmetric hydrogenation reactions.
Recent Advances and Future Directions
Recent studies explore its utility in targeted drug delivery systems, where the sulfanyl group enables conjugation to nanoparticles for site-specific therapy. Additionally, computational models predict efficacy against emerging viral proteases, positioning it as a candidate for antiviral drug development.
Challenges:
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Metabolic Stability: Rapid hepatic clearance limits in vivo efficacy.
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Toxicity Profiling: Requires comprehensive preclinical studies to assess long-term safety.
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